5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a furan-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide typically involves multi-step organic synthesis. One common route includes:
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Formation of the Furan-Pyridine Intermediate
Starting Materials: 2-furylboronic acid and 3-bromopyridine.
Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Conditions: Reflux temperature for several hours.
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Synthesis of the Benzamide Core
Starting Materials: 5-chloro-2-methoxybenzoic acid and thionyl chloride.
Reaction: Conversion of the benzoic acid to the corresponding acid chloride using thionyl chloride.
Conditions: Reflux temperature under anhydrous conditions.
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Coupling of Intermediates
Starting Materials: The furan-pyridine intermediate and the benzamide core.
Reaction: Nucleophilic substitution reaction where the amine group of the furan-pyridine intermediate attacks the carbonyl carbon of the benzamide core.
Conditions: Room temperature to moderate heat in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to precisely control reaction conditions and reagent addition.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives, potentially altering the furan or pyridine rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Low to moderate temperatures.
Products: Reduced forms of the compound, possibly affecting the chloro or methoxy groups.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Room temperature to moderate heat.
Products: Substituted derivatives, particularly at the chloro or methoxy positions.
Common Reagents and Conditions
Palladium Catalysts: For coupling reactions.
Bases: Such as potassium carbonate or triethylamine.
Solvents: Toluene, dichloromethane, or ethanol.
Temperatures: Ranging from room temperature to reflux conditions depending on the reaction type.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Investigated for its potential to inhibit bacterial growth.
Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Cancer Research:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzoic acid: Shares the benzamide core but lacks the furan-pyridine moiety.
2-furylboronic acid: Contains the furan ring but lacks the benzamide and pyridine components.
3-bromopyridine: Contains the pyridine ring but lacks the furan and benzamide components.
Uniqueness
5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is unique due to its combination of a chloro-substituted benzamide core with a furan-pyridine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-15-7-6-13(19)10-14(15)18(22)21-11-12-4-2-8-20-17(12)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYNPOCSSWVZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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